叔丁基(4-硝基苯甲酰)氧基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

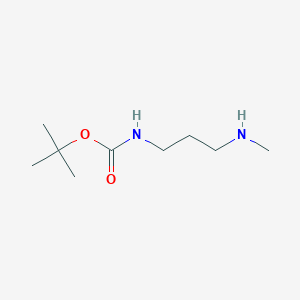

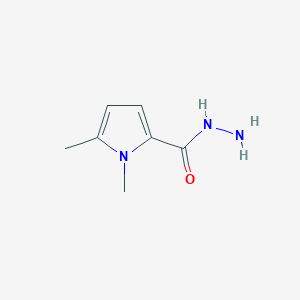

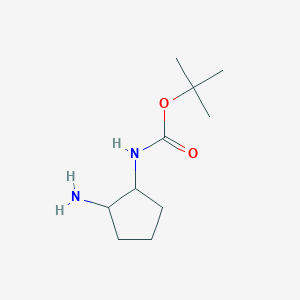

Tert-Butyl (4-nitrobenzoyl)oxycarbamate is a chemical compound that is part of a broader class of tert-butyl carbamates, which are often used in organic synthesis due to their protective group properties and versatility in various chemical reactions. The tert-butyl group is known for its ability to protect functional groups during synthesis and can be easily removed when no longer needed.

Synthesis Analysis

The synthesis of tert-butyl carbamates and related compounds involves various reagents and catalysts. For instance, tert-butyl nitrite (TBN) has been reported as a multitask reagent for the synthesis of N-nitrosoamide from N-alkyl amides and for the hydrolysis of N-methoxyamides to carboxylic acids . Additionally, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which are related to tert-butyl carbamates, have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . These methods highlight the versatility of tert-butyl-based reagents in organic synthesis.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates is characterized by the presence of the tert-butyl group attached to an oxygen atom, which is part of the carbamate functional group. The structural elucidation of related compounds, such as 4-tert-butylbenzohydrazone and its metal complexes, has been achieved using various spectroscopic methods, including IR, 1H-NMR, and 13C-NMR8. These techniques are crucial for confirming the molecular structure and understanding the coordination of ligands to metal ions.

Chemical Reactions Analysis

Tert-butyl carbamates participate in a variety of chemical reactions. For example, tert-butyl nitrite has been used as a catalyst for the oxidative dehydrogenation of hydrazobenzenes to produce azobenzenes , and as an oxidant in the Pd(ii)-catalyzed decarboxylative acylation of anilines . Moreover, the vanadium-catalyzed oxidation of tert-butyl N-hydroxycarbamate to tert-butyl nitrosoformate, followed by a Diels–Alder reaction, demonstrates the reactivity of tert-butyl carbamates in forming cyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by the tert-butyl group, which imparts steric bulk and affects the reactivity of the compound. The synthesis of tert-butyl-hydroxylated compounds, such as di-tert-butyl-4-hydroxybenzaldehyde, showcases the impact of the tert-butyl group on the oxidation reactions and the overall yield of the synthesis process . The reactivity of tert-butyl-substituted carbazoles further illustrates the influence of the tert-butyl group on the chemical behavior of these compounds .

科学研究应用

1. 合成和结构分析

- 合成了一种与叔丁基(4-硝基苯甲酰)氧基甲酸酯相关的化合物N-(3-硝基苯甲酰)-N',N''-叔丁基磷酸三胺,并利用各种光谱技术对其进行表征。通过单晶X射线衍射和振动光谱研究了其结构和构象特性,揭示了沿特定方向延伸的六聚链结构,主要受叔丁基团围绕C-N键的旋转(Gholivand et al., 2009)的影响。

2. 超分子自组装的形成

- 合成了新型p-叔丁基硫代杯[4]芳烃,包括叔丁基(4-硝基苯甲酰)氧基甲酸酯衍生物,并用于形成超分子纳米颗粒。这些颗粒表现出形成级联或交换的三组分超分子系统的能力,显示了对金属阳离子和二羧酸的识别潜力(Yushkova et al., 2012)。

3. 在有机合成中的应用

- 叔丁基(4-硝基苯甲酰)氧基甲酸酯相关化合物已参与各种有机合成过程。例如,叔丁基过苯酸酯被用作室温下富氏-森谷反应中苯醌的替代品。此外,一种密切相关的化合物叔丁基亚硝酸酯(TBN)已被认为是有机转化中多功能试剂,包括亚硝化、氧化等(Liu & Hii, 2011),(Li & Jia, 2017)。

4. 催化和化学转化

- 该化合物已成为涉及催化和化学转化的研究的一部分。例如,通过钒催化将叔丁基N-羟基氧基甲酸酯氧化为叔丁基亚硝基甲酸酯,从而获得官能化的3,6-二氢-2H-1,2-噁啉。这表明其在促进或进行化学转化中的作用,有助于合成复杂的有机化合物(Hoshino, Suzuki, & Honda, 2012)。

安全和危害

属性

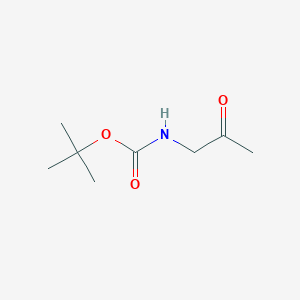

IUPAC Name |

[(2-methylpropan-2-yl)oxycarbonylamino] 4-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O6/c1-12(2,3)19-11(16)13-20-10(15)8-4-6-9(7-5-8)14(17)18/h4-7H,1-3H3,(H,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSVXMMZACDPPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10307436 |

Source

|

| Record name | tert-Butyl (4-nitrobenzoyl)oxycarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (4-nitrobenzoyl)oxycarbamate | |

CAS RN |

35657-41-1 |

Source

|

| Record name | 35657-41-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-Butyl (4-nitrobenzoyl)oxycarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Morpholine, 2-[(cyclopentyloxy)methyl]-(9CI)](/img/structure/B152972.png)

![2,3-Dihydroimidazo[2,1-b][1,3]thiazole 1-oxide](/img/structure/B152988.png)